REACTION_CXSMILES
|
[C:1]1([OH:11])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[CH2:12]([CH:14]1[O:16][CH2:15]1)Cl>CS(C)=O>[C:1]1([O:11][CH2:12][CH:14]2[CH2:15][O:16]2)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)O
|
Name
|
potassium hydroxy
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
4.7 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The combined mixture was stirred at room temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with water (30 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (2×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 1N aqueous NaOH (2×50 mL), water (2×100 mL) and brine (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)OCC1OC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.26 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 81.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([OH:11])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[CH2:12]([CH:14]1[O:16][CH2:15]1)Cl>CS(C)=O>[C:1]1([O:11][CH2:12][CH:14]2[CH2:15][O:16]2)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)O
|
Name
|
potassium hydroxy
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
4.7 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The combined mixture was stirred at room temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with water (30 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (2×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 1N aqueous NaOH (2×50 mL), water (2×100 mL) and brine (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)OCC1OC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.26 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 81.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([OH:11])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[CH2:12]([CH:14]1[O:16][CH2:15]1)Cl>CS(C)=O>[C:1]1([O:11][CH2:12][CH:14]2[CH2:15][O:16]2)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)O
|
Name
|
potassium hydroxy
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
4.7 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The combined mixture was stirred at room temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with water (30 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (2×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 1N aqueous NaOH (2×50 mL), water (2×100 mL) and brine (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)OCC1OC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.26 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 81.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |